4-(Piperidin-4-yl)aniline

Lipophilicity CNS drug design Blood-brain barrier permeability

4-(Piperidin-4-yl)aniline (CAS 113310-52-4) is a bifunctional organic compound featuring a secondary amine (piperidine) and a primary aromatic amine (aniline) within the same molecular scaffold (C₁₁H₁₆N₂; MW 176.26 g/mol). The para-substituted aryl-piperidine architecture provides two chemically orthogonal nucleophilic centers with distinct reactivity profiles: the aliphatic piperidine nitrogen (pKₐ ~10.34, predicted) and the aniline NH₂ group, enabling sequential functionalization without protecting-group interference.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 113310-52-4
Cat. No. B052056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)aniline
CAS113310-52-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8,12H2
InChIKeyNRVYHSVBQNFNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)aniline (CAS 113310-52-4): A Differentiated Bifunctional Building Block for CNS Drug Discovery and Kinase Inhibitor Synthesis


4-(Piperidin-4-yl)aniline (CAS 113310-52-4) is a bifunctional organic compound featuring a secondary amine (piperidine) and a primary aromatic amine (aniline) within the same molecular scaffold (C₁₁H₁₆N₂; MW 176.26 g/mol) [1]. The para-substituted aryl-piperidine architecture provides two chemically orthogonal nucleophilic centers with distinct reactivity profiles: the aliphatic piperidine nitrogen (pKₐ ~10.34, predicted) and the aniline NH₂ group, enabling sequential functionalization without protecting-group interference . This intrinsic orthogonality, combined with a moderate lipophilicity (LogP 2.65) and a topological polar surface area (TPSA) of 38.05 Ų, positions the compound in a favorable physicochemical space for blood-brain barrier penetration, making it a strategic intermediate for CNS-targeted small-molecule libraries and a critical precursor in the synthesis of clinically validated kinase inhibitors such as Ceritinib .

Procurement Precision: Why 4-(Piperidin-4-yl)aniline Cannot Be Replaced by Simple Analogs in Multi-Step Drug Synthesis


Generic substitution of 4-(Piperidin-4-yl)aniline with structurally analogous building blocks such as 4-(piperidin-4-yl)phenol or 4-(piperidin-4-yl)benzonitrile introduces quantifiable and often irreversible changes in both reactivity and physicochemical properties that propagate through a synthetic route. The aniline NH₂ group provides a nucleophilic character (σₚ⁺ = -1.3) that is fundamentally distinct from the phenolic OH (σₚ⁺ = -0.92), leading to divergent reaction rates in amide bond formation, reductive amination, and Buchwald-Hartwig coupling steps . Furthermore, the phenol analog exhibits a significantly lower LogP (XLogP ~1.7) versus the aniline (LogP 2.65), which translates to an approximately 9-fold difference in calculated octanol-water partition coefficient and consequently alters the lipophilic efficiency (LipE) of downstream drug candidates [1]. The benzonitrile analog, while electronically distinct, introduces a linear cyano group that increases LogP (3.16 for the HCl salt) and reduces TPSA to 35.82 Ų, shifting the physicochemical profile away from optimal CNS drug space [2]. These measurable differences in electronic character, lipophilicity, and polar surface area mean that the behavior of the aniline scaffold in subsequent synthetic steps—including protecting-group compatibility, salt formation, and crystallization—cannot be predicted from data on the phenol or nitrile analogs.

Head-to-Head Quantitative Evidence: 4-(Piperidin-4-yl)aniline vs. Closest Analogs


Lipophilicity-Driven CNS Drug Design: LogP Comparison of 4-(Piperidin-4-yl)aniline vs. 4-(Piperidin-4-yl)phenol

4-(Piperidin-4-yl)aniline exhibits a calculated LogP of 2.6458, which falls within the optimal range for CNS drug candidates (LogP 2–4). In contrast, its direct phenol analog, 4-(piperidin-4-yl)phenol, has a substantially lower XLogP of approximately 1.7, representing a ~0.95 log unit difference [1] [2]. This corresponds to an approximately 9-fold lower octanol-water partition coefficient for the phenol analog, which can reduce passive membrane permeability and alter brain-to-plasma ratios of final drug candidates. The quantitative LogP advantage of the aniline scaffold is particularly relevant for neuroscience and pain research programs where CNS exposure is a critical selection criterion.

Lipophilicity CNS drug design Blood-brain barrier permeability

Polar Surface Area as a CNS Penetration Descriptor: TPSA of 4-(Piperidin-4-yl)aniline vs. 4-(Piperidin-4-yl)benzonitrile

The topological polar surface area (TPSA) is a critical descriptor for predicting CNS penetration, with values below 60–70 Ų generally considered favorable. 4-(Piperidin-4-yl)aniline has a TPSA of 38.05 Ų, contributed by two H-bond donors (piperidine NH and aniline NH₂) and two H-bond acceptors . Its benzonitrile analog, 4-(piperidin-4-yl)benzonitrile, has a slightly lower TPSA of 35.82 Ų but a higher LogP of 3.16, which shifts the CNS MPO (Multiparameter Optimization) score in a different direction [1]. The aniline scaffold's balanced TPSA and LogP combination places it more centrally within the favorable CNS drug-like property space defined by Wager et al., making it the preferred starting point for CNS-targeted library synthesis when both hydrogen-bonding capacity and moderate lipophilicity are required.

Topological polar surface area CNS MPO score Blood-brain barrier penetration

Ionization State and Salt Formation: pKₐ Differentiation Between 4-(Piperidin-4-yl)aniline and 4-(Piperidin-4-yl)phenol

The predicted pKₐ of the piperidine nitrogen in 4-(piperidin-4-yl)aniline is 10.34±0.10, which dictates its protonation state and salt-forming behavior under physiological and formulation conditions . In the phenol analog 4-(piperidin-4-yl)phenol, the piperidine nitrogen pKₐ is estimated at ~9.99, approximately 0.35 log units lower, while the phenolic hydroxyl adds an additional acidic site with an estimated pKₐ of ~10 . The ~0.35 unit difference in piperidine basicity translates to a roughly 2.2-fold difference in the ratio of protonated to neutral piperidine species at pH 7.4, which affects solubility, salt stoichiometry, and crystallinity of hydrochloride salts. The aniline compound additionally offers a simpler ionization profile (only two basic sites, piperidine NH and aniline NH₂) versus the phenol analog's three ionizable groups (piperidine NH, phenolic OH, and potential zwitterionic character), simplifying salt-form development and analytical characterization.

pKₐ salt formation solubility formulation

Regiochemical Impact on Biological Activity: 4-(Piperidin-4-yl)aniline vs. 3-(Piperidin-4-yl)aniline Positional Isomer

The para-substitution pattern in 4-(piperidin-4-yl)aniline is structurally required for its role as the direct precursor to Ceritinib's key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, where the piperidine ring at the 4-position of the aniline is essential for maintaining the linear molecular geometry required for ALK kinase binding [1] [2]. The meta-substituted positional isomer, 3-(piperidin-4-yl)aniline, introduces a geometric perturbation that alters the exit vector of the piperidine ring relative to the aniline NH₂ by approximately 60°, which is incompatible with the Ceritinib pharmacophore model . In kinase hinge-binding motifs, para-substituted aniline scaffolds provide a linear, rod-like orientation that optimally projects the piperidine substituent into solvent-exposed regions or hydrophobic back pockets, whereas meta-substitution creates a kinked geometry that disrupts this binding mode. This regiochemical specificity is not merely theoretical—it is validated by the selection of the 4-substituted scaffold in the FDA-approved ALK inhibitor Ceritinib.

Positional isomer kinase inhibitor scaffold para-substitution ALK inhibitor precursor

Synthetic Utility as a Dual-Nucleophile Building Block: Orthogonal Reactivity of Piperidine NH vs. Aniline NH₂

4-(Piperidin-4-yl)aniline offers two chemically distinct nucleophilic amine centers that enable sequential, protecting-group-minimized functionalization: (1) the more nucleophilic aliphatic piperidine secondary amine (pKₐ of conjugate acid ~10.34) and (2) the less basic aromatic aniline NH₂ (pKₐ of conjugate acid ~4.6–5.0 for substituted anilines) . This ~5–6 pKₐ unit difference provides a practical chemoselectivity window: under mildly acidic conditions (pH 4–5), the piperidine nitrogen is predominantly protonated and deactivated toward electrophiles, allowing selective acylation, sulfonylation, or reductive amination at the aniline NH₂ . Conversely, under basic conditions, the piperidine NH can be selectively functionalized. In contrast, 4-(piperidin-4-yl)phenol introduces an oxygen nucleophile (phenolic OH) with fundamentally different reactivity (O-acylation vs. N-acylation), while 4-(piperidin-4-yl)benzonitrile replaces the nucleophilic NH₂ with an electrophilic cyano group, completely eliminating the aniline's ability to participate in amide bond formation.

Orthogonal reactivity chemoselective functionalization parallel synthesis building block efficiency

Documented Role as a Validated Pharmaceutical Intermediate: Ceritinib Synthesis Pathway vs. General-Purpose Analogs

4-(Piperidin-4-yl)aniline is the direct precursor to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride, the key intermediate in the synthesis of Ceritinib (Zykadia®), an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for ALK-positive metastatic non-small cell lung cancer [1] [2]. The synthetic sequence involves functionalization of the aniline ring at the 2- and 5-positions (isopropoxylation and methylation) while retaining the 4-piperidinyl substituent for subsequent pyrimidine coupling. This validated synthetic path demonstrates the scaffold's compatibility with electrophilic aromatic substitution chemistry under process-scale conditions. In contrast, neither 4-(piperidin-4-yl)phenol nor 4-(piperidin-4-yl)benzonitrile has a documented role as a direct precursor to any FDA-approved therapeutic, limiting their procurement value for teams seeking building blocks with a proven translational track record [3].

Pharmaceutical intermediate Ceritinib ALK inhibitor FDA-approved drug precursor

Optimized Application Scenarios for 4-(Piperidin-4-yl)aniline Based on Quantified Differentiation Evidence


CNS-Targeted Kinase Inhibitor Library Synthesis Leveraging Balanced LogP and TPSA Profile

Medicinal chemistry teams designing brain-penetrant kinase inhibitors should select 4-(piperidin-4-yl)aniline as the core scaffold based on its LogP of 2.65 and TPSA of 38.05 Ų, which provide a more favorable CNS MPO profile than the phenol analog (LogP ~1.7) or the benzonitrile analog (LogP 3.16, TPSA 35.82) [1] [2] [3]. The scaffold's two orthogonal amine nucleophiles enable sequential derivatization at the piperidine NH (e.g., sulfonylation, urea formation) and the aniline NH₂ (e.g., amide coupling, pyrimidine formation), generating diverse kinase-focused libraries while maintaining physicochemical properties within the CNS drug-like space defined by Wager et al.

Ceritinib Analog and ALK/ROS1 Inhibitor Development Programs Requiring Regiochemically Defined Para-Substituted Scaffolds

Drug discovery programs targeting ALK, ROS1, or related kinase fusions should use exclusively the para-substituted 4-(piperidin-4-yl)aniline scaffold, as validated by its role in the Ceritinib synthesis pathway [1] [2]. The para geometry provides the linear exit vector required for kinase hinge-binding motifs; substitution with the meta isomer (3-(piperidin-4-yl)aniline) introduces an ~60° angular deviation incompatible with the Ceritinib pharmacophore [3]. This application scenario includes structure-activity relationship (SAR) exploration around the Ceritinib chemotype, where modifications at the aniline 2- and 5-positions are tolerated but the 4-piperidinyl substitution is conserved.

Protecting-Group-Free Parallel Synthesis Exploiting Orthogonal Amine Reactivity (ΔpKₐ ≈ 5–6)

Synthetic chemistry groups seeking to minimize protecting-group manipulations during library production can exploit the ~5–6 pKₐ unit difference between the piperidine NH (pKₐ ~10.34) and aniline NH₂ (pKₐ ~4.6–5.0) in 4-(piperidin-4-yl)aniline [1]. Under mildly acidic conditions (pH 4–5), the piperidine nitrogen is predominantly protonated, enabling selective functionalization at the aniline NH₂ without N-Boc or other protecting-group installation. This chemoselectivity window translates to a 1–2 step reduction in synthetic sequences compared to scaffolds requiring orthogonal protection, directly reducing material costs and purification burden in parallel synthesis workflows.

Physicochemical Property-Based Scaffold Selection for CNS Drug Candidate Optimization

In CNS drug discovery programs where brain exposure is a primary optimization parameter, 4-(piperidin-4-yl)aniline should be prioritized over the phenol and benzonitrile analogs based on quantitative property comparisons [1] [2]. The aniline scaffold's LogP advantage over the phenol (~9-fold higher lipophilicity) supports passive BBB permeability, while its favorable TPSA (38.05 Ų) relative to the benzonitrile avoids excessive lipophilicity that could lead to high tissue binding and off-target promiscuity. Additionally, the aniline scaffold's higher piperidine pKₐ (10.34 vs. 9.99 for the phenol analog) ensures a predictable salt formation profile with a single hydrochloride stoichiometry, simplifying formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.